molecular formula C20H24F2N2O2 B7008950 N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine

Cat. No.: B7008950
M. Wt: 362.4 g/mol
InChI Key: UQWKUCZEVMAVFB-UHFFFAOYSA-N
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Description

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine is a complex organic compound featuring a difluoromethyl group attached to a pyridine ring, an ethyl linkage, and a benzodioxin moiety

Properties

IUPAC Name

N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N2O2/c1-13(14-4-6-16(19(21)22)23-11-14)24-12-20(2,3)15-5-7-17-18(10-15)26-9-8-25-17/h4-7,10-11,13,19,24H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWKUCZEVMAVFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)F)NCC(C)(C)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Catalyst Optimization: Using highly efficient catalysts to minimize by-products.

    Reaction Conditions: Controlling temperature, pressure, and solvent systems to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the pyridine ring or the difluoromethyl group, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structural features.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its difluoromethyl group, which can mimic natural substrates.

    Receptor Binding: May bind to specific receptors in biological systems, influencing signaling pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism by which N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the benzodioxin moiety may interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[6-(trifluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine: Similar structure but with a trifluoromethyl group, which may alter its biological activity and chemical reactivity.

    N-[1-[6-(methyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine: Lacks the fluorine atoms, potentially reducing its potency and selectivity.

Uniqueness

The presence of the difluoromethyl group in N-[1-[6-(difluoromethyl)pyridin-3-yl]ethyl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, making it a compound of significant interest in various fields of research.

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